molecular formula C17H16N2O3S B6089648 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one CAS No. 5487-23-0

2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one

Cat. No.: B6089648
CAS No.: 5487-23-0
M. Wt: 328.4 g/mol
InChI Key: LGZPCUBIKWDMMA-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a synthetic organic compound characterized by its unique structure, which includes a quinazolinone core linked to a methoxyphenoxyethyl group via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Sulfanyl Group: The quinazolinone core is then reacted with a thiol derivative, such as 2-(4-methoxyphenoxy)ethanethiol, under nucleophilic substitution conditions to introduce the sulfanyl group.

    Final Coupling: The final step involves coupling the intermediate with an appropriate electrophile to complete the synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets, while the quinazolinone core may interact with enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 3-[(oxolan-2-yl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Uniqueness

2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core and a methoxyphenoxyethyl group linked via a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-12-6-8-13(9-7-12)22-10-11-23-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZPCUBIKWDMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365028
Record name SMR000111373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5487-23-0
Record name SMR000111373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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